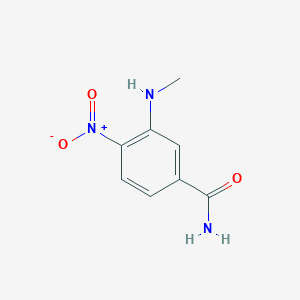

3-(Methylamino)-4-nitrobenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a well-established and versatile class of compounds in organic chemistry. mdpi.comeuropa.eu The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a scaffold for a vast array of molecules with diverse applications. mdpi.comeuropa.eu These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.com The reactivity of the aromatic ring and the amide group allows for a wide range of chemical transformations, making them valuable intermediates in multi-step syntheses. europa.eu

The properties and reactivity of a substituted benzamide are heavily influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic attack, and can also introduce new functionalities for further chemical modification.

Significance of Nitro- and Methylamino-Substituted Aromatic Amides in Chemical Sciences

The presence of both a nitro (-NO2) and a methylamino (-NHCH3) group on the benzamide ring of 3-(Methylamino)-4-nitrobenzamide imparts a unique set of chemical properties and potential for reactivity.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. nih.govnih.gov This deactivation of the ring towards electrophilic substitution is a key consideration in synthetic strategies. nih.gov Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, providing a pathway to a different class of compounds with altered biological activities. nih.gov Nitro-containing compounds have been investigated for a wide range of applications, including as antimicrobial and anticancer agents. nih.govijpbs.commdpi.com

The methylamino group , in contrast, is an electron-donating group. When attached to an aromatic ring, it generally acts as an activating group, directing electrophilic substitution to the ortho and para positions. google.com The presence of both an activating and a deactivating group on the same ring creates a complex interplay of electronic effects that can be exploited in targeted chemical syntheses. The amino group also provides a site for further functionalization, for example, through acylation or alkylation reactions.

The combination of these two groups on a benzamide scaffold suggests that this compound is likely a key intermediate in the synthesis of more complex molecules where these functionalities are tailored to achieve a specific biological or material property.

Current Research Gaps and Future Perspectives for this compound Investigations

A review of the current scientific literature reveals that while the broader classes of substituted benzamides and nitroaromatic compounds are extensively studied, specific research focusing directly on the properties and applications of this compound is limited. The compound is often cited as a chemical intermediate in patents and synthetic procedures for more complex molecules, particularly in the pharmaceutical field. google.com

This highlights a significant research gap. The intrinsic biological activity of this compound itself remains largely unexplored. Future research could focus on screening this compound for a range of biological activities, such as antimicrobial, antifungal, or anticancer properties, given the known activities of related nitrobenzamide derivatives. ijpbs.commdpi.com

Furthermore, a more detailed investigation of its chemical reactivity could uncover novel synthetic pathways and applications. Its role as a bifunctional molecule, with both electron-donating and electron-withdrawing groups, could be leveraged in the design of novel polymers or functional materials. The development of more efficient and environmentally friendly synthesis methods for this compound would also be a valuable contribution to the field.

Chemical and Physical Properties

The fundamental properties of this compound are detailed in the table below, based on computed data from publicly available chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1247927-07-6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 101 Ų |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be inferred from the synthesis of its close analog, N-methyl-4-(methylamino)-3-nitrobenzamide, as described in patent literature. google.com The synthesis would likely proceed through the following key steps:

Nitration: The synthesis would likely begin with a suitable starting material, which is then nitrated to introduce the nitro group onto the aromatic ring. A common starting material for related syntheses is 4-chloro-3-nitrobenzoic acid. google.comguidechem.com

Amination: The next step would involve the introduction of the methylamino group. This is often achieved by reacting the nitrated precursor with methylamine (B109427). google.comguidechem.com In the case of starting with 4-chloro-3-nitrobenzoic acid, the chlorine atom is displaced by the methylamino group to yield 4-(methylamino)-3-nitrobenzoic acid. chemicalbook.comtcichemicals.com

Amide Formation: The final step is the conversion of the carboxylic acid group into a primary amide. This can be achieved through several methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. google.com An alternative method involves the direct coupling of the carboxylic acid with an ammonia source using a coupling agent.

This multi-step synthesis highlights the role of this compound as a product of carefully controlled chemical transformations, designed to install specific functional groups in a precise arrangement.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

3-(methylamino)-4-nitrobenzamide |

InChI |

InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |

InChI Key |

INNMVLURRKTGRR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

High Resolution Spectroscopic Characterization and Structural Elucidation of 3 Methylamino 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The expected chemical shifts for the protons in 3-(Methylamino)-4-nitrobenzamide are predicted based on the electronic effects of the substituents on the aromatic ring.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C5 position, being ortho to the electron-withdrawing nitro group, would be the most deshielded and is predicted to appear at the lowest field. The proton at C6, situated ortho to the electron-donating methylamino group, would be the most shielded. The proton at C2 would experience effects from both the adjacent amide group and the meta-positioned nitro group.

The methylamino group's proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The methyl protons (CH₃) attached to the nitrogen would also give a distinct singlet, with its chemical shift influenced by the adjacent amino group. The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.8 - 8.0 | d |

| H-5 | 8.1 - 8.3 | d |

| H-6 | 6.8 - 7.0 | dd |

| -CONH₂ | 7.5 - 8.5 (broad) | s |

| N-H | 5.0 - 6.0 (broad) | s |

| -NCH₃ | 3.0 - 3.2 | d |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.

The carbonyl carbon of the benzamide (B126) group is expected to have the highest chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methylamino group (C3) will be shielded. The remaining aromatic carbons (C1, C2, C5, C6) will have chemical shifts determined by the combined electronic effects of the substituents. The methyl carbon of the methylamino group will appear at a much higher field, typically around 30 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168.0 |

| C1 | 135.0 |

| C2 | 125.0 |

| C3 | 148.0 |

| C4 | 140.0 |

| C5 | 128.0 |

| C6 | 115.0 |

| -NCH₃ | 30.5 |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-2 with the amide protons if coupling occurs). It would also show a correlation between the N-H proton and the methyl protons of the methylamino group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). uvic.cacolumbia.edu It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and amino groups.

The N-H stretching vibrations of the primary amide (-CONH₂) and the secondary amine (-NHCH₃) would appear in the region of 3200-3500 cm⁻¹. The amide I band (mainly C=O stretching) is expected to be a strong absorption around 1650-1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) would be observed around 1600-1640 cm⁻¹.

The nitro group (-NO₂) will exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The C-N stretching vibrations of the methylamino group and the aromatic ring will also be present in the fingerprint region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern.

Predicted FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | -CONH₂, -NHCH₃ | N-H stretching |

| ~3100 | Aromatic C-H | C-H stretching |

| ~2950 | -CH₃ | C-H stretching |

| 1680 - 1650 | -CONH₂ | C=O stretching (Amide I) |

| 1640 - 1600 | -CONH₂ | N-H bending (Amide II) |

| 1560 - 1500 | -NO₂ | Asymmetric N-O stretching |

| 1370 - 1330 | -NO₂ | Symmetric N-O stretching |

| 1300 - 1200 | Aromatic Amine | C-N stretching |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy (if applicable)

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for identifying non-polar functional groups and symmetric vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. researchgate.net

For this compound, the symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, would be expected to show a strong band in the Raman spectrum. The aromatic ring vibrations would also be prominent. The C=O stretching of the amide group would be observable, but typically weaker than in the IR spectrum. Raman spectroscopy can be a valuable tool for confirming the presence of these functional groups and providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the fragmentation pathways of a molecule. While a detailed experimental fragmentation pattern for this compound is not publicly available in the referenced literature, general principles of mass spectrometry for aromatic amides can be applied to predict its behavior upon ionization. Typically, the molecular ion peak would be prominent, and fragmentation would likely involve cleavage of the amide bond, loss of the nitro group (NO₂), and fragmentation of the methylamino and benzamide moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of a compound's mass, allowing for the determination of its elemental composition with a high degree of confidence. The exact mass of this compound has been computationally determined.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O₃ |

| Exact Mass | 195.06439116 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds containing chromophores such as nitro (-NO₂) and amino (-NHCH₃) groups, and a carbonyl group (-C=O), characteristic absorption bands are expected.

While a specific experimental UV-Vis spectrum for this compound is not detailed in the available resources, the electronic absorption properties can be inferred from similar structures. Nitroaromatic compounds typically exhibit strong absorptions due to π → π* transitions within the benzene ring and the nitro group, as well as n → π* transitions associated with the nitro and carbonyl groups. The presence of the methylamino group, an auxochrome, is expected to influence the position and intensity of these absorption bands.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Crystal Packing Analysis and Intermolecular Interactions

In the absence of experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. However, based on its molecular structure, it is anticipated that the crystal packing would be significantly influenced by intermolecular hydrogen bonding. The amide group (-CONH₂) and the secondary amine (-NHCH₃) can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the carbonyl group can serve as hydrogen bond acceptors. These interactions, along with potential π-π stacking of the aromatic rings, would play a crucial role in the formation of a stable three-dimensional crystal lattice.

Deposited Crystallographic Data Analysis

As no crystallographic data for this compound has been deposited in public repositories, an analysis of such data is not possible. The acquisition and analysis of single-crystal XRD data would be a critical next step in fully elucidating the solid-state properties of this compound.

Computational Chemistry and Quantum Chemical Modeling of 3 Methylamino 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a robust computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. scispace.com It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining various molecular properties.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govrsc.org This process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. nih.gov For a molecule like 3-(Methylamino)-4-nitrobenzamide, with rotatable bonds in its methylamino and amide groups, conformational analysis would be crucial to identify the global minimum energy conformer among various possible spatial arrangements. nih.gov

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | - | - | - |

| C-N (amino) | - | - | - |

| C-N (nitro) | - | - | - |

| C=O | - | - | - |

| C-NH2 | - | - | - |

| N-H (amino) | - | - | - |

| C-C-N (amino) | - | - | - |

| O-N-O | - | - | - |

| H-N-C-C | - | - | - |

Note: This table is a template representing typical data from geometry optimization. No experimental or calculated values for this compound were found.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. chemicalbook.comnih.gov By comparing the calculated vibrational frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. chemicalbook.comresearchgate.net For instance, characteristic stretching frequencies for the N-H, C=O, and NO2 groups would be of particular interest. chemicalbook.com

Table 2: Calculated Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | - | - | Amine N-H stretch |

| ν(C=O) stretch | - | - | Amide C=O stretch |

| νas(NO2) stretch | - | - | Asymmetric NO2 stretch |

| νs(NO2) stretch | - | - | Symmetric NO2 stretch |

| δ(N-H) bend | - | - | Amine N-H bend |

Note: This table illustrates the type of data generated from vibrational frequency calculations. Specific values for this compound are not available.

NMR Chemical Shift Prediction and Validation

Quantum chemical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. units.itdergipark.org.tr These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, provide theoretical chemical shift values for atoms like ¹H and ¹³C. dergipark.org.tr Comparing these predicted shifts with experimental NMR spectra is a powerful method for structure elucidation and validation. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Aromatic) | - | - |

| H (Amine) | - | - |

| H (Methyl) | - | - |

| C (Aromatic) | - | - |

| C (Carbonyl) | - | - |

| C (Methyl) | - | - |

Note: This table shows the expected output of NMR prediction studies. No such data was found for the specified compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comscirp.org The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov The energy of the HOMO is related to the ionization potential and provides insight into the molecule's nucleophilicity. A higher HOMO energy generally indicates a greater ability to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich regions of the molecule, such as the amino group and the aromatic ring.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy Gap

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov Its energy is related to the electron affinity and indicates the molecule's electrophilicity. A lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, the LUMO would be expected to be localized on the electron-withdrawing nitro group and the carbonyl group.

Table 4: Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Energy (eV) |

| E(HOMO) | - |

| E(LUMO) | - |

| E(HOMO-LUMO Gap) | - |

Note: This table represents the typical data from an FMO analysis. No calculated values were found for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for understanding the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive behavior. The MEP is calculated by considering the interaction energy between a positive point charge (a proton) and the molecule's electron cloud and nuclei at various points in space.

Different colors on the MEP map signify different potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms. Conversely, regions of positive potential, shown in blue, denote an electron deficiency and are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those bonded to electronegative atoms.

For this compound, the MEP surface would likely show strong negative potentials around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group, highlighting these as primary sites for electrophilic interaction and hydrogen bond acceptance. The hydrogen atoms of the amide and methylamino groups would exhibit positive potentials, marking them as hydrogen bond donor sites.

Advanced Quantum Chemical Descriptors and Reactivity Indices (e.g., Mulliken Charge)

Quantum chemical descriptors provide quantitative insights into the electronic structure and reactivity of a molecule. These are derived from the molecular wavefunction or electron density, often calculated using methods like Density Functional Theory (DFT).

Mulliken Charge Analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. ijpbs.com This analysis helps in understanding the electrostatic interactions within the molecule and with other molecules. While simple to calculate, Mulliken charges are known to be sensitive to the basis set used in the calculation. researchgate.net

Other important quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.

For this compound, a Mulliken charge analysis would likely show significant negative charges on the oxygen and nitrogen atoms of the nitro group, and a positive charge on the carbon atom of the carbonyl group.

Illustrative Mulliken Charges for a Related Nitroaromatic Compound (Note: The following data is for a different, but structurally related, molecule and is provided for illustrative purposes only, as specific data for this compound is not available.)

| Atom | Mulliken Charge (e) |

| O1 (Nitro) | -0.45 |

| O2 (Nitro) | -0.44 |

| N (Nitro) | +0.85 |

| C (Aromatic Ring) | Varied |

| N (Amide) | -0.60 |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.70 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, flexibility, and thermodynamic properties of a molecule.

An MD simulation of this compound would reveal the preferred three-dimensional structures (conformations) of the molecule in a given environment (e.g., in a vacuum or in a solvent). It would also show the dynamics of the rotatable bonds, such as the bond connecting the phenyl ring to the amide group and the C-N bond of the methylamino group. Understanding the flexibility of these groups is important as it can influence how the molecule interacts with biological targets. nih.gov

Key outputs from an MD simulation include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of individual atoms or groups.

Molecular Interactions and Structure Activity Relationship Sar Studies of 3 Methylamino 4 Nitrobenzamide and Its Analogues

Computational Approaches to Ligand-Target Interaction Modeling

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode of ligands like 3-(Methylamino)-4-nitrobenzamide within the active site of a protein, providing insights into the specific interactions that stabilize the ligand-protein complex.

In studies of related nitrobenzamide derivatives, molecular docking has been successfully employed to understand their inhibitory activities. For instance, a series of nitro-substituted benzamides were evaluated for their anti-inflammatory potential by targeting the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov Molecular docking analysis revealed that the binding efficiency of these compounds was influenced by the number and orientation of the nitro groups, as well as their polarizabilities. researchgate.netnih.gov Compounds with optimal positioning of nitro groups demonstrated stronger binding to the iNOS active site. researchgate.netnih.gov

Similarly, in the context of antidiabetic agents, molecular docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase revealed key binding interactions. nih.gov These studies highlighted the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov For a hypothetical docking study of this compound, one would expect the amide and nitro groups to form hydrogen bonds with polar amino acid residues in the target's active site, while the benzene (B151609) ring could engage in hydrophobic or π-stacking interactions. The methylamino group could also participate in hydrogen bonding or ionic interactions, depending on the protonation state and the nature of the binding pocket.

A hypothetical molecular docking study of this compound targeting a specific enzyme, for example, a protein kinase, might reveal the following interactions:

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Benzamide (B126) -C=O | Hydrogen Bond Acceptor | Lysine, Arginine (backbone NH) |

| Benzamide -NH2 | Hydrogen Bond Donor | Aspartate, Glutamate (side chain C=O) |

| Nitro Group (-NO2) | Hydrogen Bond Acceptor | Serine, Threonine (side chain OH) |

| Methylamino Group (-NHCH3) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Benzene Ring | π-π Stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

This table represents a hypothetical scenario for illustrative purposes.

Free Energy Perturbation and Binding Affinity Calculations

While molecular docking provides a static picture of the binding pose, methods like Free Energy Perturbation (FEP) offer a more quantitative prediction of the binding affinity. FEP is a rigorous computational method based on statistical mechanics that calculates the free energy difference between two states, such as the binding of two different ligands to the same protein.

This technique is particularly useful in SAR studies for predicting how small chemical modifications to a lead compound, such as this compound, will affect its binding affinity. By simulating the alchemical transformation of one analogue into another within the protein's binding site and in solution, FEP can provide accurate estimates of the relative binding free energies (ΔΔG).

For example, starting with this compound, FEP could be used to predict the change in binding affinity resulting from:

Substitution of the methylamino group with other alkylamino or acylamino groups.

Altering the position of the nitro group on the benzene ring.

Introducing additional substituents on the aromatic ring.

A study on benzamidine (B55565) derivatives demonstrated the successful application of binding free energy calculations from molecular dynamics to understand their interaction with arginine-specific gingipain. researchgate.net The calculated binding free energies were in good agreement with experimental values. researchgate.net Similarly, computational studies on amide hydrolysis have utilized free energy calculations to understand reaction energetics in both enzymatic and aqueous environments. acs.org

The results from FEP calculations can be summarized in a table to guide medicinal chemistry efforts:

| Analogue of this compound | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Interpretation |

| 3-(Ethylamino)-4-nitrobenzamide | -0.5 | Slightly improved binding affinity |

| 3-(Acetylamino)-4-nitrobenzamide | +1.2 | Decreased binding affinity |

| 3-(Methylamino)-2-nitrobenzamide | +2.5 | Significantly decreased binding affinity |

This table is a hypothetical representation of FEP results and is for illustrative purposes only.

Chemoinformatics and Data Mining for Structure-Interaction Landscapes

Chemoinformatics and data mining are powerful tools for analyzing large datasets of chemical structures and their biological activities to identify trends and build predictive models. These approaches are invaluable for understanding the broader structure-interaction landscape of a chemical series like the substituted benzamides.

By analyzing a database of benzamide derivatives with known activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.govfrontiersin.org These models use molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) to create a mathematical relationship between the chemical structure and biological activity. For instance, a QSAR study on 2-aminobenzamide (B116534) derivatives revealed that their analgesic potency was a function of the octanol-water partition coefficient. nih.gov

For this compound and its analogues, a chemoinformatic analysis could involve:

Similarity searching: Identifying commercially available or synthetically accessible compounds with similar structures to explore the surrounding chemical space.

Substructure analysis: Determining the frequency and impact of different functional groups and substitution patterns on the desired biological activity.

Activity landscape modeling: Visualizing the relationship between structural similarity and activity to identify "activity cliffs," where small structural changes lead to a large drop in activity, and "scaffold hops," where structurally diverse molecules exhibit similar activity.

A study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully employed machine learning methods to build robust QSAR models. frontiersin.org These models could predict the inhibitory effect of new amide derivatives with high accuracy. frontiersin.org

The application of chemoinformatics can generate a wealth of data that can be summarized to guide future research directions.

| Compound Class | Key Structural Features for Activity | Predicted Activity Profile |

| Nitrobenzamides | Position and number of nitro groups | Potential anti-inflammatory, antidiabetic activity researchgate.netnih.govnih.gov |

| Aminobenzamides | Lipophilicity, substitution on the amino group | Analgesic, potential CNS activity nih.govnih.gov |

| Substituted Benzamides | Nature and position of substituents on the ring and amide nitrogen | Diverse activities including anticancer, acetylcholinesterase inhibition nih.govresearchgate.netindexcopernicus.com |

This table summarizes general findings for different classes of benzamide derivatives based on available literature.

Applications of 3 Methylamino 4 Nitrobenzamide in Chemical Research and Development

Role as a Versatile Chemical Building Block in Organic Synthesis

3-(Methylamino)-4-nitrobenzamide serves as a fundamental building block in organic synthesis, primarily due to the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions. The methylamino group and the benzamide (B126) moiety also offer sites for further chemical modification. This versatility allows for the construction of a diverse array of more complex molecular architectures.

The presence of the nitro group is particularly significant as it is a known pharmacophore and can also act as a toxicophore. This dual nature makes it a valuable component in the design of new bioactive molecules. mdpi.com The strategic incorporation of this compound into a synthetic route can lead to the creation of novel compounds with potential therapeutic applications.

One key application of this compound is in the synthesis of heterocyclic compounds. youtube.com For instance, it can be used as a precursor for the synthesis of various substituted anilines, which are important motifs in medicinal chemistry and materials science. beilstein-journals.org The general synthetic utility is highlighted by its commercial availability from various suppliers as a building block for chemical synthesis. sigmaaldrich.com

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

The adaptability of this compound for chemical modification makes it an ideal candidate for inclusion in combinatorial chemistry libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in modern drug discovery. technologynetworks.com By systematically modifying the core structure of this compound, researchers can rapidly generate a diverse set of molecules for biological screening.

High-throughput screening (HTS) is a process that allows for the rapid testing of thousands of compounds for their activity against a specific biological target. technologynetworks.com The inclusion of derivatives of this compound in HTS campaigns increases the probability of identifying "hit" compounds with desired biological activities. chemrxiv.org These initial hits can then be further optimized to develop lead compounds for new drug candidates. The structural features of this compound make it suitable for the design of focused libraries targeting specific protein families.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a basic building block, this compound also functions as a key intermediate in the multi-step synthesis of complex organic molecules. Its pre-functionalized aromatic ring provides a strategic starting point for the construction of intricate molecular frameworks.

A notable example is its use in the synthesis of various pharmaceutical intermediates. For instance, the related compound N-methyl-4-(methylamino)-3-nitrobenzamide is a crucial intermediate in the synthesis of triazole derivatives with potential applications in treating a range of diseases, as well as in the creation of benzimidazole (B57391) analogues. google.com The synthesis of such complex molecules often involves a series of reactions where the functionalities of the this compound intermediate are sequentially transformed.

The synthesis of bioactive natural products and their analogues also benefits from intermediates like this compound. The ability to introduce specific functionalities at defined positions on the aromatic ring is critical for achieving the desired biological activity of the final product. nih.gov

Development of Mechanistic Probes for Biochemical Studies (Methodological Focus)

The unique electronic and structural properties of this compound and its derivatives make them suitable for the development of mechanistic probes for biochemical studies. These probes are essential tools for elucidating the mechanisms of action of enzymes and other biological macromolecules.

The nitroaromatic group, for example, can serve as an electrophilic center or a reporter group in various assays. By attaching this moiety to a molecule designed to interact with a specific biological target, researchers can study binding events and catalytic mechanisms. The nitro group can be monitored by spectroscopic techniques, providing insights into the molecular interactions occurring within the active site of an enzyme or a receptor.

Furthermore, the ability to systematically modify the structure of this compound allows for the creation of a series of probes with varying properties. This enables a more detailed investigation of structure-activity relationships and the specific interactions that govern biological recognition and function.

Future Directions and Emerging Research Avenues for 3 Methylamino 4 Nitrobenzamide

Novel Synthetic Routes and Sustainable Methodologies

The development of new and improved methods for synthesizing 3-(Methylamino)-4-nitrobenzamide and related compounds is a key area of ongoing research. Traditional synthetic pathways are being re-evaluated with a focus on increasing efficiency, reducing environmental impact, and improving cost-effectiveness.

One patented approach details a synthesis method for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, which emphasizes the use of readily available and inexpensive raw materials like 4-chloro-3-nitrobenzoic acid and methylamine (B109427) aqueous solution. google.com This method is highlighted for its simplicity, conventional reaction conditions, and the absence of toxic byproducts, making it suitable for large-scale production. google.com The process involves a two-step reaction: first, the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-methylamino-3-nitrobenzoic acid, followed by an amidation step. google.com

In the broader context of organic synthesis, there is a significant push towards "green chemistry" principles. jddhs.comrsc.org These principles advocate for the use of less hazardous chemicals, alternative solvents, and energy-efficient reaction conditions. jddhs.com For instance, microwave-assisted synthesis and ultrasound irradiation are being explored as alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.net The concept of "atom economy," which aims to maximize the incorporation of all materials used in the process into the final product, is also a guiding principle in developing new synthetic routes. jddhs.com

Furthermore, the use of mechanochemistry, a solvent-free method that uses mechanical force to induce chemical reactions, is gaining traction as an eco-friendly approach. mdpi.com This technique has been successfully applied to the synthesis of other nitrobenzamide derivatives, demonstrating its potential for cleaner and more efficient production. mdpi.com The development of one-pot, multicomponent reactions is another strategy being employed to streamline synthesis and reduce waste by avoiding multiple separation and purification steps. researchgate.net These sustainable methodologies are not only environmentally responsible but can also be more economical. researchgate.net

The exploration of novel catalytic systems, including biocatalysts and reusable metal catalysts, is also a promising avenue. jddhs.com Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for constructing complex molecules and are being adapted to be more sustainable. hilarispublisher.com

Advanced Computational Studies for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the de novo design and optimization of molecules with desired properties. hilarispublisher.comcacrdelhi.com For this compound and its analogs, computational methods can provide deep insights into their electronic structure, reactivity, and potential biological activity, guiding the synthesis of new and more potent derivatives.

Molecular docking studies, a key computational technique, can predict how a molecule will bind to a biological target, such as a protein or enzyme. researchgate.net This information is crucial for designing new drug candidates. For instance, in the design of novel anticancer agents, docking studies have been used to evaluate the binding of carbazole (B46965) derivatives to the topoisomerase enzyme. researchgate.net Similar approaches can be applied to derivatives of this compound to explore their potential as therapeutic agents.

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic properties of molecules. cacrdelhi.com DFT calculations can provide information about a molecule's vibrational modes, molecular orbital energies, and charge distribution, which are all important for understanding its reactivity and intermolecular interactions.

Computational tools are also vital for optimizing synthetic routes by providing insights into reaction mechanisms and transition states. hilarispublisher.com This allows chemists to predict the feasibility of a proposed reaction and to identify the most efficient pathways, saving time and resources in the laboratory. The integration of computational chemistry with synthetic efforts creates a synergistic cycle of design, synthesis, and testing, accelerating the discovery of new functional molecules. nih.gov

Exploration of Structure-Property Relationships beyond Traditional Parameters

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is fundamental to designing new materials and drugs. For this compound, research is moving beyond traditional parameters to explore more nuanced aspects of its structure-property relationships.

The introduction of different functional groups to the core structure of this compound can have a profound impact on its properties. For example, the incorporation of a nitrile group is a known strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, potentially improving its bioavailability and target binding affinity. researchgate.net The nitro group itself is a versatile functional group in drug design, known to contribute to a wide range of therapeutic activities. mdpi.com

Researchers are actively synthesizing and evaluating novel series of 4-substituted-3-nitrobenzamide derivatives to establish clear structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the benzamide (B126) scaffold and assessing their impact on biological activity, scientists can identify key structural features responsible for a desired effect. For instance, studies on certain 4-substituted-3-nitrobenzamide derivatives have shown that some compounds exhibit potent anti-tumor activity against various cancer cell lines. nih.gov

Advanced analytical techniques, such as 1H and 13C NMR spectroscopy and mass spectrometry, are crucial for characterizing these new derivatives and understanding their fragmentation patterns, which can provide further clues about their structure and reactivity. mdpi.commdpi.com The systematic exploration of these structure-property relationships is essential for the rational design of new molecules with tailored functionalities, whether for therapeutic applications or advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.